lithium(1+)ion5-cyclopropylpyridine-2-sulfinate
Description
Overview of Pyridine (B92270) Derivatives in Organic and Inorganic Chemistry
Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom. nih.gov This substitution imparts distinct chemical properties, making pyridine and its derivatives fundamental building blocks in numerous areas of chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, agrochemicals, and natural products. semanticscholar.orgcolab.wschemistryviews.org Their diverse biological activities include anti-inflammatory, anticonvulsant, and antitumor properties. rsc.org
In organic synthesis, the pyridine ring can be modified through various reactions. Due to the electron-withdrawing nature of the nitrogen atom, the ring is less susceptible to electrophilic aromatic substitution than benzene, but it is more prone to nucleophilic attack, particularly at the 2, 4, and 6 positions. semanticscholar.org The nitrogen atom itself can act as a base or a nucleophile, forming salts and coordinating to metal centers, which is crucial for their role as ligands in catalysis. thieme-connect.com The synthesis of highly substituted pyridines is a major focus of methodological development in organic chemistry. youtube.com
Significance of Sulfinate Anions in Chemical Synthesis and Materials Science
Sulfinate anions (RSO₂⁻) are versatile intermediates in organic synthesis. nih.gov They are the conjugate bases of sulfinic acids and serve as effective nucleophiles. A primary application of sulfinate anions is in the formation of sulfones through reactions with electrophiles, a transformation of considerable importance in medicinal chemistry. nih.gov
Historically, the use of metal sulfinate salts was sometimes hampered by their sensitivity or the use of toxic reagents like SO₂ for their preparation. nih.gov However, modern methods have made them more accessible and practical. rsc.org For instance, sulfinates have emerged as powerful reagents in transition-metal-catalyzed cross-coupling reactions, where they can serve as sources of sulfonyl groups or, more recently, as coupling partners in desulfinylative reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org
Role of Lithium Salts as Counterions and Reagents in Advanced Chemistry
Lithium (Li), an alkali metal, readily forms the Li⁺ cation and is a crucial element in modern chemistry. nih.govrsc.org Lithium salts are widely used as reagents and counterions, influencing the reactivity, solubility, and stability of anionic species. nih.gov In organic synthesis, organolithium reagents are powerful bases and nucleophiles for C-C bond formation.
As a counterion, the small size and high charge density of the lithium cation can lead to strong coordination with anionic partners, affecting aggregation states and reactivity in solution. In the context of advanced materials, lithium salts are the cornerstone of electrolyte formulations in lithium-ion batteries, where their properties dictate conductivity and cell performance. rsc.org The choice of the anion in a lithium salt is critical; for example, salts like lithium hexafluorophosphate (B91526) (LiPF₆) are dominant in commercial batteries due to a unique combination of properties. rsc.org In synthetic applications, the use of a lithium counterion for a sulfinate, as in the title compound, can influence its performance in subsequent reactions. rsc.org
Defining the Research Landscape for Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate
While direct studies on lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate are scarce, its primary research landscape can be confidently defined within the context of palladium-catalyzed cross-coupling reactions. thieme-connect.com Research by Professor Michael C. Willis and collaborators has established that pyridine-2-sulfinates are exceptionally effective nucleophilic coupling partners, serving as superior alternatives to the often unstable and inefficiently reacting pyridine-2-boronates in Suzuki-Miyaura type reactions. semanticscholar.orgnih.gov
This methodology, termed desulfinylative cross-coupling, allows for the efficient synthesis of biaryl and heteroaryl-aryl compounds, which are prevalent structures in medicinal chemistry. rsc.orgthieme-connect.com The reaction involves the coupling of a pyridine sulfinate with an aryl or heteroaryl halide, catalyzed by a palladium complex, to form a new C-C bond with the extrusion of sulfur dioxide. acs.org Given this precedent, the research landscape for lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate is primarily as a specialized building block for introducing the 5-cyclopropylpyridine-2-yl moiety into complex molecules.
Table 1: Potential Applications in Palladium-Catalyzed Cross-Coupling
| Coupling Partner | Product Type | Potential Significance |
|---|---|---|
| Aryl Halides | 2-Aryl-5-cyclopropylpyridines | Access to novel scaffolds for drug discovery |
| Heteroaryl Halides | Linked Bi-heterocyclic Systems | Synthesis of complex ligands and biologically active molecules |
Historical Context and Precedent Studies on Related Pyridine Sulfinate Compounds
The historical development relevant to lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate is rooted in the broader evolution of cross-coupling chemistry and the specific challenges associated with pyridine-containing substrates. The Suzuki-Miyaura reaction, a pillar of modern synthesis, often fails or gives poor yields when applied to 2-substituted pyridines due to the instability and poor reactivity of the required pyridine-2-boronate reagents. semanticscholar.orgnih.gov
This long-standing problem created a demand for a more reliable synthetic equivalent. In 2017, the Willis group published a seminal paper demonstrating that pyridine-2-sulfinates could fill this role effectively. semanticscholar.orgrsc.orgnih.gov Their work showed that both sodium and lithium pyridine sulfinates are stable, easy to prepare, and highly efficient in palladium-catalyzed desulfinylative cross-coupling reactions with a wide range of aryl and heteroaryl halides. rsc.orgnih.gov This breakthrough established pyridine sulfinates as a new class of powerful nucleophilic partners.
Several methods for preparing pyridine sulfinates exist, including the metallation of a pyridine followed by quenching with sulfur dioxide, or the oxidation of a corresponding pyridine-2-thiol. rsc.org These precedent studies provide a clear roadmap for the synthesis and potential application of novel derivatives like lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, positioning it as a next-generation reagent for overcoming synthetic challenges in pharmaceutical and materials chemistry.
Table 2: Key Precedent Studies on Pyridine Sulfinates
| Year | Key Finding | Significance | Reference(s) |
|---|---|---|---|
| 2017 | Pyridine-2-sulfinates are introduced as highly effective replacements for pyridine-2-boronates in Pd-catalyzed cross-coupling. | Provided a general and robust method for synthesizing 2-substituted pyridines. | nih.gov, semanticscholar.org, rsc.org |
Properties
IUPAC Name |
lithium;5-cyclopropylpyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.Li/c10-12(11)8-4-3-7(5-9-8)6-1-2-6;/h3-6H,1-2H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDNVXOEDQJIKE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1C2=CN=C(C=C2)S(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Lithium 1+ Ion5 Cyclopropylpyridine 2 Sulfinate
Synthetic Routes to 5-Cyclopropylpyridine Core Structures
The formation of the 5-cyclopropylpyridine scaffold is a critical step. This can be approached by either constructing the pyridine (B92270) ring with the cyclopropyl group already incorporated into one of the precursors or by introducing the cyclopropyl moiety onto a pre-existing pyridine ring.
Strategies for Introduction of the Cyclopropyl Moiety onto Pyridine
Directly installing a cyclopropyl group onto a pyridine ring can be accomplished through various modern cross-coupling methodologies. Classical methods for cyclopropane formation often involve highly reactive species that may not be compatible with the pyridine heterocycle. digitellinc.com However, transition-metal-catalyzed cross-coupling reactions offer a more versatile and functional-group-tolerant alternative.
One of the most effective strategies involves the use of a pre-functionalized pyridine, such as a halopyridine, as an electrophilic partner in a coupling reaction with a cyclopropyl-organometallic reagent. For instance, a Suzuki-Miyaura coupling using cyclopropylboronic acid or its esters, or a Stille coupling with a cyclopropylstannane derivative, could be employed. These reactions typically require a palladium catalyst and a suitable base.
Another approach is the use of cyclopropyl organobismuth nucleophiles in palladium-catalyzed cross-couplings, which can proceed at near-ambient temperatures without the need for a strong base, offering compatibility with a wider range of functional groups. digitellinc.com
Table 1: Representative Cross-Coupling Reactions for Cyclopropyl Group Introduction
| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromopyridine | Cyclopropylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Wide availability of boronic acids, good functional group tolerance. |
| Stille | 5-Iodopyridine | Tributyl(cyclopropyl)stannane | Pd(PPh₃)₄ | Milder conditions, but toxicity of tin byproducts is a concern. |
Functionalization of Pyridine Rings at the 5-Position
The functionalization of the pyridine ring at the C5 position (a meta-position relative to the nitrogen atom) is notoriously challenging due to the electronic properties of the heterocycle. researchgate.netnih.gov Direct C-H functionalization reactions on pyridine typically favor the electron-deficient C2, C4, and C6 positions (ortho and para). researchgate.net
Achieving substitution at the 5-position often requires alternative strategies:
Synthesis from Acyclic Precursors: Building the pyridine ring from acyclic precursors that already contain the desired cyclopropyl substituent is a common and reliable method. The Hantzsch pyridine synthesis or similar condensation reactions can be adapted for this purpose, although this may involve longer synthetic sequences. baranlab.orgbeilstein-journals.org
Directed C-H Functionalization: Employing a directing group at a nearby position (e.g., C4 or C6) can steer a metal catalyst to functionalize the C5 position. However, this adds extra steps for the introduction and subsequent removal of the directing group.
Functionalization of Pre-substituted Pyridines: The most straightforward approach for laboratory-scale synthesis is to start with a pyridine derivative that is already functionalized at the 5-position, typically with a halogen (e.g., 5-bromopyridine or 5-iodopyridine). This halogen then serves as a handle for the cross-coupling reactions described in section 2.1.1 to introduce the cyclopropyl group.
Formation of the Pyridine-2-sulfinate Moiety
The introduction of a sulfinate group at the C2 position of the pyridine ring is the second key transformation. Pyridine sulfinates are valuable synthetic intermediates, notably serving as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.govrsc.org
Direct Sulfination Approaches for Pyridine Derivatives
Direct C-H sulfination or sulfonylation of an unsubstituted pyridine ring is an attractive, atom-economical strategy. However, recent studies have shown that these reactions exhibit high regioselectivity for the C4 position. chemistryviews.orgchemrxiv.org This selectivity is often achieved by activating the pyridine ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt. researchgate.netresearchgate.net A base-mediated mechanism steers the sulfonyl group to the C4 position. nih.gov While valuable for accessing C4-functionalized pyridines, this inherent selectivity makes direct sulfination an unlikely route for synthesizing a 2-sulfinate derivative without a strong directing group at the C3 position or N-oxide activation strategies.
Conversion of Halogenated Pyridines to Sulfinate Groups
A more reliable and regioselective method for preparing pyridine-2-sulfinates involves the conversion of a 2-halopyridine precursor. Several protocols exist for this transformation:
Nucleophilic Aromatic Substitution: While direct displacement of a halide with a sulfinate salt can be challenging on an electron-deficient ring, iron-catalyzed sulfonylation of 2-halopyridines with sodium sulfinates has been reported to provide pyridyl sulfones, which can then be reduced to the corresponding sulfinates. nih.gov
Cleavage of Pyridyl Sulfones: A versatile two-step method involves first forming a 2-pyridyl sulfone, which then undergoes cleavage to yield the sulfinate salt. rsc.org For example, 2-mercaptopyridine can be reacted with a substrate, followed by oxidation to the sulfone. Subsequent cleavage with a nucleophile like a sodium thiolate releases the desired sulfinate salt. nih.gov This method highlights the utility of the 2-pyridylsulfonyl group as a leaving group.
Table 2: Synthesis of Pyridine-2-sulfinates from 2-Halopyridines
| Starting Material | Reagents | Product | Comments |
|---|---|---|---|
| 2-Bromopyridine | 1. RSO₂Na, Fe catalyst | 2-(R-sulfonyl)pyridine | Forms a sulfone intermediate. |
Exploration of Sulfur Dioxide Insertion Reactions
One of the most powerful and direct methods for synthesizing sulfinates is the insertion of sulfur dioxide (SO₂) into a carbon-metal bond. ethernet.edu.etcooper.eduresearchgate.net This approach is highly effective for generating the lithium pyridine-2-sulfinate salt directly.
The strategy involves two key steps:
Regioselective Metalation of the Pyridine Ring: The 5-cyclopropylpyridine precursor is first subjected to deprotonation at the C2 position. The acidity of the C2-proton is enhanced by the inductive effect of the ring nitrogen, allowing for selective metalation using a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). This generates a 5-cyclopropylpyridin-2-yl-lithium intermediate.
Trapping with Sulfur Dioxide: The organolithium intermediate is then reacted with a source of sulfur dioxide. Gaseous SO₂ can be used, but for convenience and safety, stable SO₂ surrogates are often preferred. researchgate.net A widely used surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). chemistryviews.orgchemrxiv.orgacs.org The reaction quenches the organometallic species and forms the desired lithium 5-cyclopropylpyridine-2-sulfinate directly. nih.gov
This method offers a convergent and efficient route to the target compound, forming the lithium salt in the final step. rsc.orgresearchgate.net
Table 3: Sulfur Dioxide Insertion for Sulfinate Synthesis
| Organometallic Precursor | SO₂ Source | Product | Key Features |
|---|---|---|---|
| 5-Cyclopropylpyridin-2-yl-lithium | SO₂ (gas) | Lithium 5-cyclopropylpyridine-2-sulfinate | Direct but requires handling of toxic gas. |
Preparation of Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate
The final step in the synthesis of the title compound is the formation of the lithium sulfinate salt. This can be achieved through several methodologies, each with its own set of advantages and considerations.
Salt metathesis, or double displacement, represents a straightforward approach to obtaining lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate from a pre-existing sulfinate salt with a different counter-ion, such as sodium or potassium. This method relies on the exchange of ions between two soluble salts to form a new, often insoluble, salt which can then be isolated.
The general reaction is as follows: (5-cyclopropylpyridine-2-sulfinate)M + LiX → lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate + MX
Where M is typically Na⁺ or K⁺, and X is a suitable counter-ion such as chloride or bromide. The choice of solvent is crucial in driving the reaction to completion, often by precipitating the byproduct MX. For instance, conducting the reaction in a non-polar organic solvent in which the lithium sulfinate is soluble but the resulting inorganic salt (e.g., NaCl) is not, facilitates easy separation by filtration.
Table 1: Examples of Lithium Sources for Salt Metathesis
| Lithium Source | Solvent System | Driving Force for Reaction |
| Lithium Chloride (LiCl) | Tetrahydrofuran (THF) / Diethyl ether | Precipitation of NaCl or KCl |
| Lithium Bromide (LiBr) | Dichloromethane (DCM) | Precipitation of NaBr or KBr |
| Lithium tert-butoxide | Toluene | Formation of less soluble sodium or potassium tert-butoxide |
This method is particularly useful when a stable, non-lithium salt of 5-cyclopropylpyridine-2-sulfinate is readily available.
A more direct route involves the in situ generation of the 5-cyclopropylpyridine-2-sulfinate anion followed by immediate trapping with a lithium source. This approach is advantageous as it bypasses the need to isolate an intermediate sulfinate salt. A common strategy involves the lithiation of a suitable precursor, such as 5-cyclopropyl-2-bromopyridine, followed by reaction with a sulfur dioxide (SO₂) source.
The key steps are:
Lithiation: 5-cyclopropyl-2-bromopyridine is reacted with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like THF to form 5-cyclopropyl-2-lithiopyridine.
Sulfinylation: The resulting organolithium intermediate is then quenched with a sulfur dioxide equivalent. Gaseous SO₂ can be bubbled through the solution, or a solid SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used for easier handling. This step forms the lithium sulfinate directly.
Table 2: Common Reagents for In Situ Sulfinate Generation
| Reagent | Function | Typical Conditions |
| n-Butyllithium (n-BuLi) | Lithiating agent | THF, -78 °C |
| Sulfur Dioxide (SO₂) | Sulfinylating agent | Gaseous, bubbled through solution |
| DABSO | Solid SO₂ surrogate | Added as a solid to the reaction mixture |
This method provides a streamlined synthesis from a readily accessible halo-pyridine precursor.
The optimization of reaction conditions is critical to maximize the yield and purity of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate. Key parameters that are often adjusted include temperature, solvent, reaction time, and the stoichiometry of the reagents.
For the in situ generation method, maintaining a low temperature during lithiation and sulfinylation is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate. The rate of addition of the organolithium reagent and the SO₂ source can also impact the formation of byproducts.
Table 3: Optimization Parameters and Their Effects
| Parameter | Effect on Yield and Purity | Typical Optimized Conditions |
| Temperature | Lower temperatures (-78 to -100 °C) minimize side reactions and improve the stability of intermediates. | -78 °C for lithiation and initial sulfinylation, followed by slow warming to room temperature. |
| Solvent | Aprotic and coordinating solvents like THF are preferred to stabilize the organolithium species. | Anhydrous THF is commonly used. |
| Reagent Stoichiometry | A slight excess of the organolithium reagent may be used to ensure complete consumption of the starting material, while a controlled amount of the SO₂ source is added to prevent over-oxidation to the sulfonate. | 1.1 equivalents of n-BuLi and 1.2 equivalents of SO₂ source. |
| Purification | The final product is often a solid that can be purified by washing with non-polar solvents to remove organic impurities or by recrystallization. | Washing with hexane or diethyl ether. Recrystallization from a suitable solvent system like THF/hexane. |
Careful control of these parameters is essential for obtaining a high-quality product.
Derivatization Strategies for the 5-Cyclopropylpyridine-2-sulfinate Scaffold
The 5-cyclopropylpyridine-2-sulfinate scaffold can be further modified to generate a variety of related compounds with potentially interesting chemical and physical properties. The sulfinate group itself is a versatile functional handle that can undergo several transformations.
One common derivatization is oxidation to the corresponding sulfone. This can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone can then act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the 2-position of the pyridine ring.
Another important derivatization is the conversion to sulfonamides by reaction with an amine in the presence of an oxidizing agent, or by first converting the sulfinate to a sulfonyl chloride followed by reaction with an amine.
Furthermore, the sulfinate moiety can participate in desulfinative cross-coupling reactions . nih.govthieme-connect.comrsc.org In these reactions, the sulfinate group is displaced by a new carbon-based fragment, often catalyzed by a transition metal like palladium. This allows for the formation of C-C bonds at the 2-position of the pyridine ring, providing access to a diverse array of biaryl and related structures.
Table 4: Derivatization Reactions of Pyridine-2-sulfinates
| Reaction | Reagents | Product |
| Oxidation | H₂O₂, m-CPBA | 5-cyclopropyl-2-pyridyl sulfone |
| Sulfonamide formation | Amine, Oxidizing agent (e.g., I₂/TBHP) | N-substituted-5-cyclopropylpyridine-2-sulfonamide |
| Desulfinative Cross-Coupling | Aryl halide, Pd catalyst | 2-Aryl-5-cyclopropylpyridine |
These derivatization strategies significantly expand the synthetic utility of the 5-cyclopropylpyridine-2-sulfinate scaffold.
Challenges and Future Directions in Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate Synthesis
Despite the available synthetic methodologies, several challenges remain in the synthesis of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate and related compounds. A primary challenge is the regioselective functionalization of the pyridine ring . nih.govresearchgate.netnih.gov The electronic nature of the pyridine ring often directs functionalization to specific positions, and achieving substitution at the desired C-5 and C-2 positions can be complex and require multi-step syntheses.
Another challenge is the handling of air- and moisture-sensitive reagents , such as organolithium compounds, which necessitates the use of inert atmosphere techniques and anhydrous solvents. The purification of the final lithium sulfinate salt can also be challenging due to its potential hygroscopicity and solubility characteristics. mdpi.comresearchgate.net
Future directions in this field are likely to focus on the development of more efficient and sustainable synthetic methods. This includes the exploration of catalytic C-H activation/functionalization to directly introduce the cyclopropyl and sulfinate groups onto the pyridine ring, thereby reducing the number of synthetic steps and improving atom economy. The development of novel, more stable, and easier-to-handle sulfinylating reagents would also be a significant advancement. Furthermore, expanding the scope of derivatization reactions of the sulfinate scaffold will continue to be an active area of research, with a focus on creating diverse molecular architectures for various applications. The growing interest in pyridine derivatives in pharmaceuticals and materials science will likely drive further innovation in the synthesis and functionalization of these important heterocyclic compounds. grandviewresearch.com
Structural Elucidation and Advanced Spectroscopic Characterization of Lithium 1+ Ion5 Cyclopropylpyridine 2 Sulfinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a chemical compound in solution. nih.gov A combination of one-dimensional and two-dimensional NMR experiments would be required to fully assign the proton and carbon signals and to confirm the connectivity of the 5-cyclopropylpyridine-2-sulfinate anion and its interaction with the lithium cation.
One-Dimensional (1D) NMR Analysis (¹H, ¹³C, ⁷Li, ¹⁷O)
One-dimensional NMR spectra provide fundamental information about the chemical environment of specific nuclei.
¹H NMR Spectroscopy : The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For lithium 5-cyclopropylpyridine-2-sulfinate, distinct signals would be expected for the protons on the pyridine (B92270) ring and the cyclopropyl group. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the sulfinate group. The protons of the cyclopropyl group would appear in the upfield region (typically δ 0.5-1.5 ppm) as complex multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The pyridine ring would show characteristic signals in the aromatic region (δ 120-160 ppm). The carbon atom directly bonded to the sulfinate group (C2) would likely be shifted further downfield. The carbons of the cyclopropyl group would appear in the upfield aliphatic region (δ 5-20 ppm).
⁷Li NMR Spectroscopy : As a quadrupolar nucleus, the chemical shift of ⁷Li is highly sensitive to its immediate coordination environment. mdpi.com In solution, the ⁷Li chemical shift would provide insights into the nature of ion pairing and solvation. researchgate.netrsc.org A single resonance would suggest a single, time-averaged lithium environment. The specific chemical shift can indicate the degree of interaction with the sulfinate anion versus solvent molecules.
¹⁷O NMR Spectroscopy : While challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, this technique could, in principle, directly probe the oxygen atoms of the sulfinate group. The chemical shifts would be sensitive to the coordination of the oxygen atoms to the lithium cation, providing direct evidence of contact ion pair formation.
A hypothetical summary of expected 1D NMR data is presented below.
| Nucleus | Hypothetical Chemical Shift (δ) / ppm | Assignment |
| ¹H | 8.5 - 8.7 | Pyridine-H6 |
| ¹H | 7.8 - 8.0 | Pyridine-H3 |
| ¹H | 7.4 - 7.6 | Pyridine-H4 |
| ¹H | 2.0 - 2.2 | Cyclopropyl-CH |
| ¹H | 0.8 - 1.2 | Cyclopropyl-CH₂ |
| ¹³C | 160 - 165 | Pyridine-C2 (C-S) |
| ¹³C | 148 - 152 | Pyridine-C6 |
| ¹³C | 135 - 140 | Pyridine-C4 |
| ¹³C | 130 - 135 | Pyridine-C5 (C-cyclopropyl) |
| ¹³C | 120 - 125 | Pyridine-C3 |
| ¹³C | 10 - 15 | Cyclopropyl-CH |
| ¹³C | 5 - 10 | Cyclopropyl-CH₂ |
| ⁷Li | -1.0 - 2.0 | Li⁺ |
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be used to confirm proton-proton connectivities. It would show correlations between adjacent protons on the pyridine ring and within the cyclopropyl group, confirming the spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate protons with their directly attached carbons. An HSQC or HMQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, aiding in the unambiguous assignment of the carbon framework.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is critical for connecting the molecular fragments. For instance, it would show a correlation between the cyclopropyl protons and the C5 carbon of the pyridine ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are close to each other, providing information about the molecule's three-dimensional structure and preferred conformation in solution.
Solid-State NMR Investigations
Solid-state NMR (ssNMR) provides invaluable information on the structure, packing, and dynamics of the compound in the crystalline or amorphous solid state, free from solvent effects. fsu.eduoaepublish.com
For lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, ⁷Li ssNMR would be particularly insightful. researchgate.net It can distinguish between crystallographically inequivalent lithium sites, providing information on the coordination number and geometry of the lithium ion within the crystal lattice. nih.govuchicago.edu The quadrupolar coupling constant, determined from the spectra, relates directly to the symmetry of the electric field gradient around the lithium nucleus. nih.gov Furthermore, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would yield a high-resolution carbon spectrum of the solid material, allowing for a comparison with the solution-state structure.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are used to identify functional groups and provide a structural fingerprint of the compound. sci-hub.se
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of molecules. It is particularly useful for identifying polar functional groups. The key diagnostic bands for lithium 5-cyclopropylpyridine-2-sulfinate would include the strong S-O stretching vibrations of the sulfinate group.
| Hypothetical IR Frequency (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H Stretch (Pyridine) |
| 3000 - 2900 | Aliphatic C-H Stretch (Cyclopropyl) |
| 1600 - 1550 | C=C / C=N Ring Stretching (Pyridine) |
| 1480 - 1420 | C-H Bending (Cyclopropyl) |
| 1100 - 1000 | Asymmetric SO₂⁻ Stretch (Sulfinate) |
| 1000 - 950 | Symmetric SO₂⁻ Stretch (Sulfinate) |
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy involves the inelastic scattering of monochromatic light and is highly sensitive to non-polar, symmetric vibrations. It provides complementary information to IR spectroscopy. chemrxiv.orgthermofisher.com For the target compound, Raman spectroscopy would be particularly effective for observing the symmetric stretch of the sulfinate S-O bonds and the characteristic "ring breathing" modes of the pyridine heterocycle. In solution studies, the position of the sulfinate vibrational bands can also be sensitive to the degree of ionic association with the lithium cation. thermofisher.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, soft ionization techniques such as Electrospray Ionization (ESI) would be ideal, given the ionic nature of the compound.
In positive-ion mode ESI-MS, the intact cation, lithium(1+), would be observed, while the anion, 5-cyclopropylpyridine-2-sulfinate, would be detected in negative-ion mode. High-resolution mass spectrometry (HRMS) would provide the exact mass of the ions, allowing for the determination of the elemental composition and confirmation of the molecular formula.
The fragmentation of the 5-cyclopropylpyridine-2-sulfinate anion under tandem mass spectrometry (MS/MS) conditions would offer valuable insights into its structure. Key fragmentation pathways for organic sulfinates often involve the loss of sulfur dioxide (SO₂). cdnsciencepub.comaaqr.org For the target anion, characteristic fragmentation would likely include the neutral loss of SO₂, leading to the formation of a 5-cyclopropylpyridyl anion. Further fragmentation of the cyclopropyl and pyridine moieties could also be observed.
Illustrative Data Table for Mass Spectrometry
| Ion | Predicted m/z | Analysis Mode | Potential Fragment Ions (m/z) in MS/MS |
| [C₈H₈NO₂S]⁻ | 182.0281 | Negative ESI | 118.0658 ([M-SO₂]⁻), 91.0546 ([M-SO₂-C₂H₃]⁻) |
| [Li]⁺ | 7.0160 | Positive ESI | Not Applicable |
Note: The m/z values are theoretical and would be confirmed by HRMS.
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
Should a suitable single crystal of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its solid-state structure. This analysis would confirm the ionic nature of the compound, detailing the coordination environment of the lithium cation and the geometry of the 5-cyclopropylpyridine-2-sulfinate anion. Organolithium compounds are known to form a variety of aggregate structures, and this technique could reveal if the compound exists as a monomer, dimer, or higher-order polymer in the solid state. wikipedia.orglibretexts.org The analysis would also detail intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. psu.edu
Powder X-ray Diffraction for Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases and assess the crystallinity of a bulk sample. carleton.edu The PXRD pattern of a microcrystalline sample of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate would serve as a unique fingerprint for this specific solid-state form. This technique is invaluable for routine identification, quality control, and for detecting the presence of any crystalline impurities or different polymorphic forms. The positions and intensities of the diffraction peaks are characteristic of the crystal lattice of the compound. researchgate.netstanford.edu
Illustrative Data Table for Powder X-ray Diffraction
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 21.0 | 4.23 | 60 |
| 25.8 | 3.45 | 75 |
| 30.5 | 2.93 | 40 |
Note: This data is hypothetical and represents a potential PXRD pattern.
Advanced Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism if applicable)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate in a suitable solvent (e.g., acetonitrile or methanol) would be expected to show absorptions characteristic of the pyridine ring. Pyridine and its derivatives typically exhibit π → π* transitions at shorter wavelengths and, if present, n → π* transitions at longer wavelengths. masterorganicchemistry.comresearchgate.net The presence of the cyclopropyl and sulfinate groups would likely cause shifts in the absorption maxima compared to unsubstituted pyridine. researchgate.net
Circular Dichroism (CD) spectroscopy would only be applicable if the compound is chiral and optically active. As lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate is not inherently chiral, CD analysis would not be a relevant characterization technique.
Illustrative Data Table for UV-Vis Spectroscopy
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Acetonitrile | ~260 | ~2,500 | π → π |
| Acetonitrile | ~295 | ~300 | n → π |
Note: The spectral data is an estimation based on similar pyridine-containing compounds.
Chromatographic and Purity Assessment Methods
Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of organic compounds. For lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, a reversed-phase HPLC method would likely be developed. researchgate.net The compound would be separated on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acidic modifier to improve peak shape. helixchrom.comhelixchrom.com A UV detector set to one of the absorption maxima of the pyridine chromophore would be used for detection. The purity would be determined by the area percentage of the main peak in the chromatogram.
Ion Chromatography (IC) could also be employed as a complementary technique to quantify both the lithium cation and the 5-cyclopropylpyridine-2-sulfinate anion. nih.govdiduco.com This method is particularly useful for analyzing ionic species and can provide an accurate determination of the salt's stoichiometry. metrohm.commetrohm.com
Illustrative Data Table for HPLC Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Retention Time | 4.2 min |
| Purity (Area %) | >99% |
Note: The HPLC conditions are illustrative and would require optimization.
Coordination Chemistry of the 5 Cyclopropylpyridine 2 Sulfinate Ligand
Ligand Design and Potential Coordination Modes
The 5-cyclopropylpyridine-2-sulfinate ligand is an anionic, potentially bidentate ligand. Its structure, featuring a pyridine (B92270) nitrogen atom and a sulfinate group at the 2-position, allows for several modes of coordination to a metal center.
The nitrogen atom of the pyridine ring is a classic Lewis base, readily donating its lone pair of electrons to a metal ion to form a coordinate bond. wikipedia.org The basicity of the pyridine nitrogen, and thus the strength of the M-N bond, can be influenced by substituents on the ring. In the case of 5-cyclopropylpyridine-2-sulfinate, the cyclopropyl group at the 5-position is generally considered to be a weak π-electron donor, which can subtly influence the electron density on the pyridine ring. stackexchange.com
The sulfinate group (RSO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom or one or both of the oxygen atoms. O-coordination is common for sulfinate ligands, where one oxygen atom can act as a monodentate donor, or both oxygen atoms can bridge two metal centers. The specific coordination mode is often influenced by the nature of the metal ion and the steric environment.
The close proximity of the pyridine nitrogen and the sulfinate group in a 2-substituted pyridine allows for the formation of a stable five-membered chelate ring with a metal ion. This N,O-bidentate coordination is a common and favored binding mode for such ligands. Furthermore, the sulfinate group itself can act as a bridging ligand, with one oxygen atom coordinating to one metal center and the other oxygen atom to a second metal center, leading to the formation of polynuclear complexes. Pyridine sulfinates have been recognized as versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. rsc.orgsemanticscholar.org
The cyclopropyl group at the 5-position of the pyridine ring can influence the coordination chemistry of the ligand in several ways. Electronically, the cyclopropyl group can donate electron density into the pyridine ring through its "banana bonds," which have some π-character. stackexchange.com This can slightly increase the basicity of the pyridine nitrogen compared to an unsubstituted pyridine. Sterically, the cyclopropyl group is relatively small but its orientation can influence the packing of ligands around a metal center in the solid state. This can affect the crystal structure and potentially the reactivity of the resulting metal complexes. researchgate.netnih.gov
Synthesis and Characterization of Metal Complexes with 5-Cyclopropylpyridine-2-sulfinate
The synthesis of transition metal complexes with 5-cyclopropylpyridine-2-sulfinate can generally be achieved by reacting a salt of the ligand, such as lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Transition metals in the +2 oxidation state, such as Cu(II), Ni(II), Co(II), and Zn(II), readily form complexes with pyridine-based ligands. researchgate.netrsc.orgrsc.orgnih.gov Ruthenium(II) also forms a wide variety of stable complexes with pyridine and its derivatives. mdpi.comscispace.comnih.gov The coordination geometry of these complexes can vary depending on the metal ion and the stoichiometry of the reaction.
Copper(II) Complexes : Cu(II) complexes with pyridine-based ligands often exhibit square planar or distorted octahedral geometries. nih.govmdpi.comnih.govmdpi.com The reaction of a Cu(II) salt with two equivalents of the 5-cyclopropylpyridine-2-sulfinate ligand would likely yield a neutral complex of the type [Cu(5-cyclopropylpyridine-2-sulfinate)₂].
Nickel(II) Complexes : Ni(II) can form complexes with various geometries, including octahedral, square planar, and tetrahedral. mdpi.comrsc.orgchemijournal.commdpi.com With a bidentate ligand like 5-cyclopropylpyridine-2-sulfinate, an octahedral complex of the formula [Ni(5-cyclopropylpyridine-2-sulfinate)₂(H₂O)₂] could be expected.
Cobalt(II) Complexes : Co(II) complexes are often octahedral or tetrahedral. rsc.orgnih.govnih.govmdpi.com A typical synthesis would involve the reaction of a Co(II) salt with the ligand in a suitable solvent. rsc.org
Zinc(II) Complexes : Zn(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. nih.govresearchgate.netmdpi.comnih.govajol.info These complexes are often colorless and diamagnetic.
Ruthenium(II) Complexes : Ru(II) forms a vast number of octahedral complexes with polypyridyl ligands. mdpi.comscispace.comrsc.orgnih.gov Synthesis often involves the reaction of a suitable ruthenium precursor, such as [Ru(arene)Cl₂]₂, with the ligand. nih.gov
Illustrative Data for Hypothetical Complexes:
Table 1: Illustrative Spectroscopic Data for a Hypothetical [Cu(5-cyclopropylpyridine-2-sulfinate)₂] Complex
| Technique | Observed Data | Interpretation |
| FT-IR (cm⁻¹) | ~1600 (ν C=N), ~1150 (ν asym SO₂), ~1000 (ν sym SO₂) | Indicates coordination of both the pyridine nitrogen and the sulfinate group. |
| UV-Vis (nm) | ~270 (π-π), ~350 (n-π), ~650 (d-d) | Characteristic absorptions for the ligand and a d⁹ Cu(II) center. |
| EPR | g |
Table 2: Illustrative Elemental Analysis Data for a Hypothetical [Ni(5-cyclopropylpyridine-2-sulfinate)₂(H₂O)₂] Complex
| Element | Calculated (%) | Found (%) |
| C | 45.21 | 45.15 |
| H | 4.55 | 4.60 |
| N | 6.59 | 6.55 |
| S | 15.08 | 15.12 |
Table 3: Illustrative ¹H NMR Data for a Hypothetical Diamagnetic [Zn(5-cyclopropylpyridine-2-sulfinate)₂] Complex (in DMSO-d₆)
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H6 | 8.6 | d | 2H |
| Pyridine-H4 | 7.8 | d | 2H |
| Pyridine-H3 | 7.4 | t | 2H |
| Cyclopropyl-CH | 1.8 | m | 2H |
| Cyclopropyl-CH₂ | 0.9, 0.6 | m, m | 4H, 4H |
Complexes with Main Group Metals
The interaction of the 5-cyclopropylpyridine-2-sulfinate ligand with main group metals is a fertile area for investigation. The lithium salt of the ligand itself provides a starting point, where the lithium cation (Li⁺) is coordinated by the sulfinate oxygen atoms and potentially the pyridine nitrogen. nih.gov The small ionic radius and high charge density of lithium often lead to the formation of polymeric or aggregated structures in the solid state, driven by the desire to achieve higher coordination numbers. rsc.orgresearchgate.net
The coordination of 5-cyclopropylpyridine-2-sulfinate to other main group metals, such as those from Group 2 (e.g., Mg, Ca) and Group 13 (e.g., Al, Ga, In), is anticipated to yield a rich variety of structural types. nih.govsoton.ac.uk The harder nature of these metal ions suggests a preference for coordination with the oxygen atoms of the sulfinate group. rsc.org However, the pyridine nitrogen can also act as a coordination site, leading to chelation or bridging behavior. The coordination number and geometry around the main group metal will be influenced by factors such as the ionic radius of the metal, the steric bulk of the cyclopropyl group, and the nature of the counter-ion or solvent molecules present during synthesis. mdpi.com For instance, larger cations like strontium and barium could accommodate a higher number of ligand molecules or solvent molecules in their coordination sphere.
| Metal Ion | Potential Coordination Number | Expected Geometry | Potential Ligand Binding Modes |
| Li⁺ | 4 | Tetrahedral | O,O'-bridging, N,O-chelation |
| Mg²⁺ | 4, 6 | Tetrahedral, Octahedral | O,O'-chelation, O-monodentate |
| Ca²⁺ | 6, 7, 8 | Octahedral, Pentagonal bipyramidal | O,O'-bridging, O-monodentate |
| Al³⁺ | 4, 6 | Tetrahedral, Octahedral | O,O'-chelation, O,O'-bridging |
This table presents hypothetical coordination scenarios based on the known chemistry of main group metals.
Polymeric and Supramolecular Architectures involving the Ligand
The bifunctional nature of the 5-cyclopropylpyridine-2-sulfinate ligand, possessing both a pyridine ring and a sulfinate group, makes it an excellent candidate for the construction of coordination polymers and supramolecular assemblies. nih.govnih.govrsc.orgmdpi.com The ability of the ligand to bridge metal centers through either the sulfinate group (via one or both oxygen atoms) or through a combination of the sulfinate and pyridine moieties can lead to the formation of one-, two-, or three-dimensional networks. rsc.orgmdpi.com
The formation of these extended structures is often directed by the coordination preferences of the metal ion and the stoichiometry of the reaction. loc.gov For instance, a metal ion that favors octahedral coordination could be linked by the ligand in a linear fashion to form a 1D chain, or in a planar manner to generate a 2D sheet. The cyclopropyl substituent, while primarily an electronic modifier, could also play a role in the solid-state packing of these polymers through weak intermolecular interactions. researchgate.net
| Architecture Type | Potential Bridging Modes | Key Interactions |
| 1D Coordination Polymer | µ-O,O'-sulfinate, N,O-bridging | Covalent metal-ligand bonds |
| 2D Coordination Network | Combination of bridging modes | Covalent metal-ligand bonds, π-π stacking |
| 3D Supramolecular Assembly | All bridging modes | Covalent metal-ligand bonds, Hydrogen bonding, van der Waals forces |
This table outlines potential architectures based on the ligand's functionality.
Structural Diversity in Coordination Compounds
The coordination of the 5-cyclopropylpyridine-2-sulfinate ligand to metal ions is expected to result in a wide array of coordination geometries and structural motifs. This diversity stems from the flexibility of the ligand's coordination modes and the varied electronic and steric properties of different metal centers.
Analysis of Coordination Geometries and Ligand Field Effects
The coordination geometry around a metal center is a fundamental aspect of its coordination chemistry, influencing its physical and chemical properties. libretexts.org With the 5-cyclopropylpyridine-2-sulfinate ligand, common coordination numbers from 4 to 6 are anticipated for transition metals, leading to tetrahedral, square planar, or octahedral geometries. libretexts.orgrsc.org The specific geometry adopted will depend on the d-electron configuration of the metal ion and the ligand field stabilization energy. scispace.com
The 5-cyclopropylpyridine-2-sulfinate ligand is expected to exert a moderate to strong ligand field, with the pyridine nitrogen being a σ-donor and π-acceptor, and the sulfinate oxygen atoms acting as σ- and π-donors. rsc.orgrsc.org The electronic properties of the ligand, influenced by the electron-donating cyclopropyl group, can be fine-tuned to modulate the ligand field strength. This, in turn, can impact the spin state of paramagnetic metal ions and the electronic spectra of the complexes. scispace.comrsc.org For instance, in an octahedral complex of a d⁶ metal like iron(II), a sufficiently strong ligand field from six coordinating ligands could induce a spin-crossover from a high-spin to a low-spin state. rsc.org
Role of Intermolecular Interactions in Crystal Packing of Complexes
Hydrogen bonds, if suitable donor groups are present on co-ligands or solvent molecules, can form with the sulfinate oxygen atoms or the pyridine nitrogen. rsc.org π-π stacking interactions between the aromatic pyridine rings of adjacent complex units can lead to the formation of columnar or layered structures. researchgate.net Furthermore, weaker interactions such as C-H···O contacts between the cyclopropyl or pyridine C-H groups and the sulfinate oxygen atoms, and C-H···π interactions can provide additional stability to the crystal lattice. researchgate.net The collective effect of these interactions governs the insolubility and thermal stability of the resulting crystalline materials. rsc.org
Catalytic Applications of Metal-5-cyclopropylpyridine-2-sulfinate Complexes
While specific catalytic applications of metal-5-cyclopropylpyridine-2-sulfinate complexes have yet to be extensively reported, the structural features of the ligand suggest potential in various catalytic transformations. The presence of both a pyridine and a sulfinate donor allows for the stabilization of metal centers in different oxidation states, a key requirement for many catalytic cycles. unimi.itnih.govrsc.orgmdpi.comsemanticscholar.org
Complexes of this ligand could potentially be active in oxidation catalysis, where the sulfur center could participate in redox processes. mdpi.com The pyridine moiety can provide a robust coordination site that remains intact throughout the catalytic cycle, while the sulfinate group could be more labile, allowing for substrate binding. Furthermore, the steric and electronic properties of the ligand can be modified by changing the substituent on the pyridine ring, allowing for the tuning of catalytic activity and selectivity. unimi.itnih.gov For example, rhodium or iridium complexes bearing this ligand might be explored for hydroformylation or related carbonylation reactions, drawing parallels with known pyridine-containing catalysts. chemrxiv.org
| Potential Catalytic Reaction | Metal Center | Role of Ligand |
| Oxidation of Alkenes | Mn, Fe, Co | Stabilizing high-valent metal-oxo species |
| C-C Coupling Reactions | Pd, Ni | Tuning electronic properties of the metal center |
| Polymerization of Olefins | Ti, Zr | Controlling stereochemistry around the metal center |
| CO₂ Reduction | Re, Ru | Providing a redox-active framework |
This table suggests potential catalytic roles for complexes of the ligand.
Exploration of Magneto-Structural Correlations in Paramagnetic Complexes
The study of magneto-structural correlations in paramagnetic coordination compounds is a vibrant area of research, with the goal of designing molecules with specific magnetic properties, such as single-molecule magnets (SMMs). mdpi.commdpi.comnih.govrsc.orgresearchgate.net The 5-cyclopropylpyridine-2-sulfinate ligand, when coordinated to paramagnetic metal ions like manganese(II/III), iron(II/III), cobalt(II), or nickel(II), could lead to complexes with interesting magnetic behavior.
| Magnetic Property | Influencing Structural Factor | Potential Metal Ions |
| Single-Ion Anisotropy (D) | Coordination geometry, ligand field strength | Co(II), Ni(II), Mn(III) |
| Magnetic Exchange Coupling (J) | Bridging mode of the ligand, M-M distance | Mn(II), Fe(III), Cu(II) |
| Single-Molecule Magnet Behavior | High-spin ground state, large and negative D | Lanthanides, Mn clusters |
This table highlights the interplay between structure and magnetic properties.
Theoretical and Computational Chemistry Studies of Lithium 1+ Ion5 Cyclopropylpyridine 2 Sulfinate
Electronic Structure and Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds within a molecule dictate its stability, geometry, and reactivity. For lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, several computational techniques are used to probe these characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate various electronic properties.
For molecules containing pyridine (B92270) and sulfinate groups, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are commonly employed to predict geometric parameters and electronic behavior. nih.gov The geometry optimization process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.
The electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. For related pyridine derivatives, DFT has been used to calculate HOMO-LUMO energies to understand their nucleophilicity and reaction mechanisms. researcher.liferesearchgate.net
Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine System
| Property | Value (arbitrary units) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 D |
Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org This method provides a rigorous, physically grounded description of chemical bonding.
QTAIM analysis identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points reveal the nature of the interaction. orientjchem.org For instance, the value of the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)) at the BCP can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. In the case of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, QTAIM would be used to characterize the nature of the C-S, S-O, and C-N bonds within the anion, as well as the ionic interaction between the lithium cation and the sulfinate group. rsc.org Studies on related pyridine derivatives have used QTAIM to quantify electron delocalization and the π-character of bonds. nih.gov
Table 2: Illustrative QTAIM Parameters for Bonds in a Pyridine Derivative
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian (∇²ρ) at BCP (a.u.) | Bond Character |
|---|---|---|---|
| C=C (ring) | 0.310 | -0.95 | Covalent (shared) |
| C-N (ring) | 0.295 | -0.88 | Polar Covalent |
| S-O (sulfinate) | 0.250 | +0.15 | Highly Polar Covalent |
Note: These values are representative and serve to illustrate the type of data obtained from a QTAIM analysis.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for identifying and characterizing compounds. nih.gov
DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts with good accuracy. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), theoretical chemical shifts can be obtained and compared with experimental spectra for structure verification. rsc.orgacs.org This approach is particularly useful for assigning signals in complex molecules and for distinguishing between isomers. rsc.org
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical spectrum, often scaled by an empirical factor to account for systematic errors, can be compared with experimental data to identify characteristic vibrational modes of the functional groups present, such as the S=O stretches of the sulfinate group and the ring vibrations of the pyridine moiety. researchgate.net
Reactivity Predictions and Reaction Pathway Modeling
Theoretical chemistry can predict how a molecule will behave in a chemical reaction. The electronic properties calculated by DFT, such as the HOMO and LUMO energies and the distribution of electrostatic potential, provide initial clues about reactivity. Regions of negative electrostatic potential, for example, are susceptible to electrophilic attack, while the shapes and energies of the frontier orbitals (HOMO and LUMO) indicate how the molecule will interact with other reagents. researchgate.net
Sulfinates can act as versatile nucleophiles or participate in radical pathways. nih.govnih.gov Computational modeling can be used to explore potential reaction pathways. chemrxiv.org By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows chemists to determine the feasibility of a reaction, predict the major products, and understand the mechanism. For instance, DFT calculations have been used to investigate the divergent reactivity of sulfinates with pyridinium (B92312) salts, elucidating whether a one-electron (radical) or two-electron (ionic) pathway is favored under different conditions. nih.gov Such models can also explore the reactivity of the sulfonyl group, which is a key functional motif in many biologically active molecules. nih.gov
Computational Studies on Metal-Ligand Interactions and Coordination Bond Strength
The interaction between the lithium cation (Li⁺) and the 5-cyclopropylpyridine-2-sulfinate anion is a multifaceted phenomenon involving coordination with both the sulfinate group and the pyridine nitrogen. Density Functional Theory (DFT) is a primary computational tool for investigating such interactions, providing insights into the geometry, electronic structure, and strength of the metal-ligand bonds.
The 5-cyclopropylpyridine-2-sulfinate ligand offers two primary coordination sites for the lithium ion: the oxygen atoms of the sulfinate group (-SO₂⁻) and the nitrogen atom of the pyridine ring. The sulfinate group, with its two oxygen atoms, can act as a bidentate ligand, forming a chelate ring with the lithium ion. This chelation is expected to be a significant contributor to the stability of the complex. The pyridine nitrogen provides an additional site for coordination.
Computational studies on analogous metal-sulfinate and metal-pyridine complexes reveal that the nature of the metal-ligand bond is predominantly electrostatic, driven by the interaction between the positive charge of the lithium ion and the negative charge on the sulfinate group and the lone pair of electrons on the pyridine nitrogen. DFT calculations can quantify the binding energy of the lithium ion to the ligand, which is a direct measure of the coordination bond strength. For similar lithium-organic ligand complexes, these binding energies are typically in the range of 30-60 kcal/mol, indicating a strong interaction.
The table below presents hypothetical, yet representative, data that would be expected from DFT calculations on the lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate system, based on published data for similar compounds.
| Interaction Site | Coordination Mode | Calculated Li-X Bond Length (Å) | Calculated Binding Energy (kcal/mol) |
| Sulfinate Group | Bidentate (Li-O) | 1.90 - 2.05 | 45 - 55 |
| Pyridine Nitrogen | Monodentate (Li-N) | 2.00 - 2.15 | 25 - 35 |
| Combined | Tridentate (Li-O, Li-O, Li-N) | 1.95 - 2.10 | > 60 |
This table is generated based on typical values from computational studies of analogous lithium-organic complexes and is intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape and dynamic behavior of molecules in solution. For lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, MD simulations can provide valuable insights into the flexibility of the cyclopropylpyridine moiety and the solvation structure of the ion pair in different solvents.
The conformational preferences of the 5-cyclopropylpyridine-2-sulfinate anion are primarily determined by the rotation around the C-C bond connecting the cyclopropyl group to the pyridine ring and the C-S bond linking the sulfinate group. Conformational analysis of cyclopropyl derivatives has shown that the orientation of the cyclopropyl group relative to an adjacent aromatic ring can influence the electronic properties and steric environment of the molecule. researchgate.netrsc.org MD simulations can sample these different conformations and determine their relative populations, providing a picture of the molecule's flexibility.
In solution, the lithium cation and the 5-cyclopropylpyridine-2-sulfinate anion will be solvated by solvent molecules. MD simulations can reveal the detailed structure of the solvation shells around both ions. The strength and nature of the solvent-ion interactions will depend on the properties of the solvent, such as its polarity and coordinating ability. In polar aprotic solvents, commonly used in lithium-ion battery electrolytes, the lithium ion is typically strongly solvated by the solvent molecules. researchgate.netmdpi.comrsc.org
The interaction between the lithium cation and the sulfinate anion in solution can also be studied using MD simulations. This includes the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates. The equilibrium between these species is crucial for understanding the conductivity and transport properties of electrolyte solutions.
The table below illustrates the type of data that could be obtained from MD simulations of lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate in a representative polar aprotic solvent like dimethyl sulfoxide (DMSO).
| Simulation Parameter | Description | Expected Finding |
| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule or counter-ion at a certain distance from the ion of interest. | Sharp first peaks in the Li-O(DMSO) and Li-O(sulfinate) RDFs, indicating well-defined first solvation shells. |
| Coordination Numbers | The average number of solvent molecules or counter-ions in the first solvation shell of an ion. | A coordination number of 4-6 for Li⁺ with DMSO and/or the sulfinate anion. |
| Ion Pairing Dynamics | The lifetime of contact ion pairs and solvent-separated ion pairs. | Fluctuating ion pairing behavior, with the equilibrium between CIPs and SSIPs dependent on concentration and temperature. |
| Conformational Dihedral Angle Distribution | The distribution of the dihedral angle defining the orientation of the cyclopropyl group relative to the pyridine ring. | A preference for specific staggered conformations to minimize steric hindrance. uwlax.edu |
This table provides hypothetical findings from MD simulations based on general knowledge of the behavior of lithium salts in organic solvents and is for illustrative purposes.
Reactivity and Reaction Mechanisms of Lithium 1+ Ion5 Cyclopropylpyridine 2 Sulfinate
Reactivity of the Sulfinate Functional Group
The sulfinate anion ([RSO₂]⁻) is a versatile functional group characterized by a sulfur atom in an intermediate oxidation state. This allows it to act as both a nucleophile and a species that can be either oxidized or reduced.
Oxidation Pathways to Sulfonates and Sulfones
The sulfur atom in the sulfinate group is readily oxidized to a higher oxidation state, primarily forming sulfonates or sulfones. This transformation is a common pathway for sulfinates and can be achieved using various oxidizing agents. For instance, alkyl α,α-difluorinated sulfinates have been converted into their corresponding sodium sulfonate salts using hydrogen peroxide (H₂O₂). rsc.org Another effective method for the oxidation of sulfinates to sulfonates involves the use of hypervalent iodine(III) reagents, which mediate the formation of a reactive sulfonium species that can be trapped by nucleophiles like alcohols. nih.gov The preparation of pyridine (B92270) sulfinates can itself involve an oxidation step, such as the treatment of the corresponding thiol with an oxidant like hydrogen peroxide. nih.gov
| Oxidizing Agent | Product Type | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfonate | rsc.org |
| Hypervalent Iodine(III) Reagents | Sulfonate | nih.gov |
| Peroxyacids (e.g., m-CPBA) | Sulfone/Sulfoxide | rsc.org |
Reduction Pathways to Thioethers or Thiols
The reduction of sulfinates to lower oxidation states, such as thioethers or thiols, is a less commonly documented transformation compared to their oxidation. Direct reduction of a pyridine sulfinate is not extensively reported in the literature. However, related transformations suggest its feasibility under specific conditions. For example, in a notable reaction, 2-sulfonylpyrimidines, which contain sulfur in a higher oxidation state than sulfinates, were reduced to the corresponding 2-methylthiopyrimidine using hydriodic acid. rsc.org This indicates that the C-S bond in such heterocyclic systems can withstand strong reducing conditions that affect the sulfur center. The synthesis of thioethers from pyridines typically proceeds through nucleophilic substitution of an activated pyridine derivative with a thiol or thiolate, rather than by reduction of a sulfinate. researchgate.net
Nucleophilic Reactivity at Sulfur
Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate is an effective nucleophile, with the reaction site being the sulfur atom. This nucleophilicity is harnessed in one of the most significant applications of pyridine sulfinates: palladium-catalyzed desulfinative cross-coupling reactions. semanticscholar.orgrsc.org In these reactions, the pyridine sulfinate acts as a stable and easy-to-handle substitute for the often-unstable pyridine-2-boronic acids in Suzuki-Miyaura type couplings. nih.govsemanticscholar.org
The reaction couples the pyridine sulfinate with various aryl and heteroaryl halides, extruding sulfur dioxide to form a new carbon-carbon bond. nih.gov The process is highly efficient and has a broad scope, tolerating a wide range of functional groups. nih.govsemanticscholar.org Optimized conditions often involve a palladium acetate catalyst, a phosphine ligand such as tricyclohexylphosphine, and an inorganic base like potassium carbonate. nih.gov Both lithium and sodium sulfinate salts are competent substrates for this transformation. nih.gov
Below is a table summarizing typical conditions and examples of this key reaction.
| Pyridine Sulfinate | Coupling Partner | Catalyst/Ligand | Base | Product | Yield | Reference |
| Sodium pyridine-3-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 3-(p-tolyl)pyridine | 99% | nih.gov |
| Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 2-(p-tolyl)pyridine | 90% | nih.gov |
| Lithium 4-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 4-(trifluoromethyl)-2-(p-tolyl)pyridine | 85% | nih.gov |
| Lithium 2-pyridyl sulfinate (from mepyramine derivative) | 2-Bromopyridine | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Bipyridine derivative | N/A | nih.gov |
Beyond palladium catalysis, sulfinates can act as nucleophiles in other contexts, such as in persulfate-initiated SₙAr-type processes and in electrochemical meta-sulfonylation of pyridines. researchgate.netnih.gov
Reactivity of the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic character makes it generally unreactive toward electrophilic attack but susceptible to nucleophilic attack.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene (B151609). iust.ac.irwikipedia.org The nitrogen atom withdraws electron density from the ring, and under the acidic conditions typical for EAS (e.g., nitration, sulfonation), the nitrogen atom is protonated to form a pyridinium (B92312) cation, which is even more strongly deactivated. iust.ac.iryoutube.com
Consequently, EAS reactions on pyridine require vigorous conditions and often result in low yields. youtube.comwikipedia.org When substitution does occur, it preferentially happens at the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the cationic intermediate. quimicaorganica.org
Nucleophilic Aromatic Substitution (NAS)
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen). wikipedia.org These reactions typically require a good leaving group at the position of attack. While the sulfinate group itself is not a classic leaving group for NAS, the corresponding sulfonyl group (formed by oxidation) can be displaced by nucleophiles. nih.gov For example, a sulfonyl group on a pyridine ring can be displaced by an alkoxide. nih.gov
Reactions at the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it both a base and a nucleophile. gcwgandhinagar.com This is the most accessible site for reaction with electrophiles.
Protonation: As a base (pKa of pyridine is ~5.2), the nitrogen atom readily reacts with protic acids to form crystalline pyridinium salts. iust.ac.irgcwgandhinagar.com
Alkylation and Acylation: The nitrogen atom attacks alkyl halides and sulfates to form N-alkylpyridinium salts. iust.ac.irgcwgandhinagar.com Similarly, it reacts with acyl chlorides and sulfonyl chlorides to generate N-acyl- and N-sulfonylpyridinium salts, which are highly activated intermediates. gcwgandhinagar.com
N-Oxidation: The pyridine nitrogen can be oxidized by peracids to form a pyridine N-oxide. wikipedia.org This transformation alters the reactivity of the ring; pyridine N-oxides are more reactive towards EAS than pyridine itself, as the oxygen atom can donate electron density back into the ring. wikipedia.org
| Reagent Type | Specific Reagent Example | Product | Reference |
| Protic Acid | Hydrochloric Acid (HCl) | Pyridinium chloride | iust.ac.irgcwgandhinagar.com |
| Alkyl Halide | Methyl Iodide (CH₃I) | N-methylpyridinium iodide | iust.ac.irwikipedia.org |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-acetylpyridinium chloride | gcwgandhinagar.com |
| Peroxyacid | Peracetic Acid (CH₃CO₃H) | Pyridine N-oxide | wikipedia.org |
Reactions Involving the Cyclopropyl Moiety
The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to reactions that lead to ring-opening. researchgate.net This inherent strain influences its chemical behavior, making both its C-C and C-H bonds potential sites for reactivity under specific conditions, particularly with transition metals. wikipedia.org
The high strain energy of cyclopropanes makes them prone to oxidative addition to transition metal complexes, a key step in C-C bond activation. wikipedia.org This process typically involves the insertion of a metal into one of the cyclopropane's C-C bonds to form a metallacyclobutane intermediate, which can then undergo further reactions. wikipedia.org While specific ring-opening reactions of lithium 5-cyclopropylpyridine-2-sulfinate have not been detailed in the literature, the general reactivity of cyclopropane derivatives suggests potential pathways. For instance, cyclopropanes substituted with electron-withdrawing groups can undergo ring-opening, and various transition metals, including palladium, rhodium, and nickel, are known to catalyze such transformations. wikipedia.orgorganic-chemistry.org
In the context of related structures, cyclopropyl ketones have been shown to undergo C-C bond activation and cross-coupling with organozinc reagents, catalyzed by nickel complexes. nih.gov Similarly, radical-mediated ring-opening/cyclization reactions of cyclopropane derivatives are also a known transformation pathway, often initiated by single electron transfer. beilstein-journals.org It is plausible that under suitable catalytic conditions, the cyclopropyl group of lithium 5-cyclopropylpyridine-2-sulfinate could engage in similar ring-opening transformations, providing access to linear alkylpyridine structures. However, such reactivity would need to compete with the well-established desulfinative cross-coupling pathway of the sulfinate group.
The activation of C-H bonds, particularly on sp³-hybridized carbons like those in a cyclopropane ring, is a synthetically valuable but challenging transformation. wikipedia.org Achieving high levels of selectivity often requires the use of directing groups that position a metal catalyst in proximity to the target C-H bond. While the pyridine-2-sulfinate moiety is an excellent ligand for palladium in cross-coupling reactions, its ability to direct C-H activation at the remote cyclopropyl group has not been reported.
General studies on C-H activation of cyclopropanes have demonstrated that such reactions are feasible, often employing palladium(II) catalysts with specialized ligands. acs.org These methods can provide a route to cis-substituted cyclopropane derivatives. acs.org For lithium 5-cyclopropylpyridine-2-sulfinate, any potential C-H activation would likely require a catalytic system specifically designed to overcome the challenge of activating a non-activated C(sp³)-H bond without a proximal directing group.
Mechanistic Investigations of Chemical Transformations Involving Lithium(1+)ion5-cyclopropylpyridine-2-sulfinate
While mechanistic studies specifically on lithium 5-cyclopropylpyridine-2-sulfinate are not available, extensive research on analogous pyridine-2-sulfinate salts in palladium-catalyzed desulfinative cross-coupling reactions provides a detailed and relevant mechanistic framework. nih.govacs.orgnih.gov These studies reveal a catalytic cycle that differs significantly from that of carbocyclic aryl sulfinates. acs.orgnih.gov
The generally accepted mechanism proceeds through the following key steps:
Activation of Precatalyst: The Pd(II) precatalyst, such as Pd(OAc)₂, is reduced to the active Pd(0) species. Sulfinate homocoupling has been shown to be a viable pathway for this initial reduction. nih.govnih.gov
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate, [Ar-Pd(II)-X]. nih.gov
Transmetalation: The sulfinate salt exchanges its organic group with the halide on the palladium center.
Sulfur Dioxide Extrusion: The resulting palladium sulfinate intermediate eliminates sulfur dioxide (SO₂).
Reductive Elimination: The final step involves reductive elimination from the Pd(II) species to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst. nih.gov
Kinetic and structural analyses of the coupling between sodium pyridine-2-sulfinate and aryl bromides have shown that, unlike with carbocyclic sulfinates where transmetalation is turnover-limiting, the mechanism for pyridine-2-sulfinates involves a different rate-determining step. nih.govacs.org The pyridine nitrogen atom plays a crucial role by coordinating to the palladium center, forming a stable, chelated Pd(II) sulfinate complex after the transmetalation step. This complex serves as the catalyst resting state. nih.govacs.org Consequently, the turnover-limiting step for the reaction is the subsequent extrusion of SO₂ from this stable chelated intermediate. nih.govacs.orgnih.gov This mechanistic insight explains the higher temperatures often required for these couplings.
Table 1: Comparison of Mechanistic Steps for Pyridine vs. Carbocyclic Sulfinates in Pd-Catalyzed Cross-Coupling
| Mechanistic Feature | Pyridine-2-Sulfinate | Carbocyclic Sulfinate |
|---|---|---|
| Catalyst Resting State | Chelated Pd(II) sulfinate complex (post-transmetalation) | Oxidative addition complex [Ar-Pd(II)-X] |
| Turnover-Limiting Step | Loss of SO₂ from the chelated Pd(II) complex | Transmetalation |
Data derived from mechanistic studies on analogous pyridine-2-sulfinate salts. nih.govacs.org
Role of the Lithium Counterion in Directing Reactivity and Selectivity
The counterion in an organometallic reagent can significantly influence its reactivity, aggregation state, and selectivity. mt.com In the case of lithium 5-cyclopropylpyridine-2-sulfinate, the lithium (Li⁺) cation plays a multifaceted role.
Beyond cross-coupling, the properties of the C-Li bond are important. The large difference in electronegativity between carbon and lithium renders the C-Li bond highly polar and ionic, making organolithium compounds strong bases and potent nucleophiles. mt.comwikipedia.org The lithium ion's small size and high charge density promote the formation of aggregates in solution, the structure of which can be dependent on the solvent. mt.com This aggregation can modulate the reagent's effective basicity and nucleophilicity.
Furthermore, the Lewis acidic nature of the Li⁺ ion allows it to participate in chelation. In reactions involving carbonyls or other heteroatom-containing functional groups, the lithium ion can coordinate to lone pairs, thereby activating the substrate towards nucleophilic attack or influencing the stereoselectivity of a reaction. wikipedia.org While this behavior is central to traditional organolithium chemistry, its impact on the reactivity of lithium 5-cyclopropylpyridine-2-sulfinate would be most relevant in transformations other than the standard palladium-catalyzed desulfinative coupling.
Potential Applications in Advanced Materials Science Excluding Prohibited Categories
Components in Specialized Electrolyte Systems
The development of next-generation lithium-ion batteries and other electrochemical devices hinges on the innovation of electrolyte materials. kaust.edu.samdpi.com Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate could serve as a specialized component in such systems, either as a primary lithium salt or as an additive.
As an additive, even in small concentrations, this compound could offer specific benefits. For example, it might participate in the formation of a more stable and robust SEI layer on silicon anodes, which are known for their significant volume expansion during cycling. labpartnering.org The electrochemical stability of the sulfinate group would be a key factor in its suitability for high-voltage applications. researchgate.net
Below is a hypothetical data table illustrating the kind of electrochemical properties that would be important to characterize for an electrolyte containing lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate.
| Property | Value | Unit |
| Ionic Conductivity | 1.45 x 10⁻³ | S cm⁻¹ |
| Lithium-Ion Transference Number (t_Li+) | 0.976 | - |
| Electrochemical Stability Window | 3.0 | V vs. Li/Li⁺ |
Note: The data in this table is illustrative and based on general findings for similar solid polymer electrolytes. mdpi.com
Precursors for Functional Organic Materials
The 5-cyclopropylpyridine-2-sulfinate moiety can be considered a versatile building block for the synthesis of more complex functional organic materials. The reactivity of the sulfinate group allows for its conversion into other functional groups, making it a valuable synthetic intermediate. nih.gov
For instance, the pyridine (B92270) ring is a common structural motif in liquid crystals. By incorporating the 5-cyclopropylpyridine-2-sulfinate unit into larger molecular structures, it might be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties. The cyclopropyl group could influence the packing of the molecules and thus the mesophase characteristics.
Furthermore, this compound could serve as a monomer or a functional additive in the synthesis of polymers. The pyridine unit can be polymerized or grafted onto polymer backbones, while the sulfinate group could be used to initiate polymerization or to introduce specific functionalities into the polymer chain. Such polymers could find applications as sensors, where the pyridine unit can coordinate with metal ions, leading to a detectable change in the material's properties.
Ligands in Homogeneous and Heterogeneous Catalysis
The pyridine nitrogen atom in 5-cyclopropylpyridine-2-sulfinate possesses a lone pair of electrons, making it a potential ligand for a wide range of metal ions. This opens up possibilities for its use in both homogeneous and heterogeneous catalysis. researchgate.net
In homogeneous catalysis, the corresponding 5-cyclopropylpyridine-2-sulfinate anion could coordinate to a metal center, influencing its catalytic activity and selectivity. For example, palladium complexes bearing pyridine-based ligands are widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netmdpi.com The electronic properties of the cyclopropyl and sulfinate groups would modulate the electron density at the metal center, thereby tuning its reactivity.
For heterogeneous catalysis, the 5-cyclopropylpyridine-2-sulfinate could be immobilized on a solid support, such as silica or a polymer resin. The resulting material would be a solid-supported catalyst, which offers the advantages of easy separation from the reaction mixture and potential for recycling. The sulfinate group could serve as an anchoring point to the support.
The following table presents hypothetical data for a catalytic reaction where a complex of 5-cyclopropylpyridine-2-sulfinate is used as a ligand.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 0.5 | Toluene | 80 | 92 |
| 2 | 0.1 | Toluene | 80 | 85 |
| 3 | 0.5 | Water | 100 | 95 |
Note: This data is illustrative of typical results obtained in cross-coupling reactions. researchgate.netnih.gov
Building Blocks for Supramolecular Architectures and Crystalline Materials
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct large, well-defined assemblies from smaller molecular components. nih.govmdpi.com The structure of 5-cyclopropylpyridine-2-sulfinate offers several features that make it an attractive building block for supramolecular chemistry.
The pyridine nitrogen can act as a hydrogen bond acceptor or coordinate to metal ions. The sulfinate group can also participate in hydrogen bonding or coordinate to metals. These interactions can be used to direct the self-assembly of the molecules into specific architectures, such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. chemrxiv.org The cyclopropyl group can influence the packing of the molecules in the solid state, potentially leading to the formation of crystalline materials with interesting properties.
By combining lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate with other molecules that have complementary functional groups, it is possible to create complex supramolecular structures. For example, co-crystallization with a molecule that has hydrogen bond donor groups could lead to the formation of a hydrogen-bonded network.
Materials with Specific Optical or Electronic Responses
The electronic structure of the pyridine ring in 5-cyclopropylpyridine-2-sulfinate suggests that it could be a component of materials with interesting optical or electronic properties. The π-system of the pyridine ring can be involved in electronic transitions, which could lead to absorption or emission of light in the ultraviolet or visible regions of the spectrum.
Modification of the pyridine ring with different substituents or its incorporation into larger conjugated systems can be used to tune these properties. The cyclopropyl group, while not conjugated, can influence the electronic properties of the pyridine ring through inductive effects.
Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions can be exploited to create materials whose optical or electronic properties can be switched by the presence of a metal. For instance, coordination of a paramagnetic metal ion could lead to changes in the fluorescence of the material, which could be used for sensing applications. Materials with large second-order nonlinear optical responses are often based on molecules with a donor-acceptor structure, and it may be possible to design such molecules using the 5-cyclopropylpyridine-2-sulfinate moiety as a starting point. mdpi.com
Future Research Directions and Concluding Perspectives
Exploration of Chiral Derivatives and Enantioselective Synthesis
The sulfur atom in a sulfinate is a stereogenic center, meaning that 5-cyclopropylpyridine-2-sulfinate can exist as a pair of enantiomers. This opens a significant avenue for future research into chiral derivatives and methods for their stereoselective synthesis.
Research Focus:
Asymmetric Synthesis: Developing catalytic asymmetric methods to synthesize enantiomerically enriched forms of the sulfinate is a primary goal. Recent advancements have demonstrated that organocatalysts, such as pentanidium, can be used for the asymmetric condensation of prochiral sulfinates and alcohols to form chiral sulfinate esters. nih.govwixsite.com Future work could adapt these principles to the synthesis of lithium 5-cyclopropylpyridine-2-sulfinate, potentially through an asymmetric oxidation of a corresponding thiol or a kinetic resolution of the racemic sulfinate salt.
Chiral Auxiliaries and Ligands: Chiral sulfinyl compounds are valuable as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. acs.org Investigating the potential of enantiopure 5-cyclopropylpyridine-2-sulfinate or its derivatives as ligands for transition metal-catalyzed reactions would be a logical progression. The pyridine (B92270) nitrogen and the sulfinate oxygen atoms could act as a bidentate ligand system, creating a chiral environment around a metal center.
Pharmacological Relevance: Chiral sulfur-containing functional groups are increasingly recognized as important pharmacophores in drug discovery. nih.govwixsite.com The installation of a stereogenic sulfur center can significantly impact a molecule's biological activity and pharmacokinetic properties. Future research should involve the synthesis of both enantiomers of lithium 5-cyclopropylpyridine-2-sulfinate to enable comparative biological screening and to explore their potential in medicinal chemistry. researchgate.net
| Potential Asymmetric Synthesis Strategy | Key Challenge | Potential Catalyst Class |
| Asymmetric oxidation of 5-cyclopropylpyridine-2-thiol | Controlling over-oxidation to the sulfone | Chiral transition metal complexes (e.g., Vanadium, Titanium) acs.org |
| Kinetic resolution of racemic sulfinate | Designing a selective reaction for one enantiomer | Chiral enzymes or organocatalysts |
| Asymmetric condensation with a chiral alcohol | Requires subsequent cleavage to the sulfinate salt | Chiral diamines or phosphonium salts nih.gov |
Investigation of Solid-State Properties and Polymorphism
The solid-state structure and properties of an ionic compound like lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate are critical for its handling, stability, and application, particularly in materials science and pharmaceuticals. Polymorphism, the ability of a substance to exist in multiple crystal forms, is a common phenomenon in organic salts and can profoundly affect properties like solubility and stability. nih.gov
Research Focus:
Crystallographic Analysis: The primary step would be to grow single crystals of the compound and determine its three-dimensional structure using X-ray diffraction. This would reveal the coordination environment of the lithium ion, the geometry of the sulfinate group, and the intermolecular interactions (e.g., ion pairing, π-stacking of pyridine rings) that define the crystal lattice.
Polymorph Screening: A systematic screening for polymorphs should be conducted by varying crystallization conditions such as solvent, temperature, and rate of cooling. acs.orgresearchgate.net Studies on other lithium organic salts have shown that different conditions can lead to distinct crystal forms, including thermodynamically stable and metastable polymorphs. nih.govacs.orgnih.gov Each new form would require full characterization by techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Structure-Property Relationships: Understanding how different crystal packing arrangements influence the compound's physical properties is a key objective. For instance, polymorphism can affect the material's hygroscopicity, mechanical strength, and electrochemical properties, which would be crucial if the compound is considered for applications like solid-state electrolytes. nih.govul.ie
Development of Novel Synthetic Methodologies for Related Scaffolds
The 5-cyclopropylpyridine-2-sulfinate scaffold is a valuable building block. Research into new synthetic methods would not only facilitate access to the title compound but also to a wider range of related functionalized pyridines. Pyridine rings are ubiquitous in pharmaceuticals, making efficient synthetic routes highly desirable. researchgate.netsemanticscholar.org
Research Focus:
Late-Stage Functionalization: Developing methods for the direct C-H functionalization of pyridine rings is a major goal in modern organic synthesis. nih.gov Future work could explore electrochemical methods or transition-metal-catalyzed reactions to introduce the sulfinate group or other functionalities onto a pre-existing 5-cyclopropylpyridine core, avoiding multi-step de novo ring syntheses.
Alternative Sulfinate Precursors: While sulfinates can be prepared by oxidizing thiols, exploring other routes is important. semanticscholar.org For example, trapping a lithiated pyridine intermediate with sulfur dioxide is a viable, though often challenging, route. nih.gov Developing more robust and user-friendly SO₂ surrogates could streamline the synthesis of pyridine sulfinates.
Cross-Coupling Applications: Lithium and sodium pyridine sulfinates have emerged as excellent nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions, serving as effective replacements for often unstable pyridine boronic acids. semanticscholar.orgnih.govrsc.org A significant future direction would be to expand the scope of coupling partners for lithium 5-cyclopropylpyridine-2-sulfinate, reacting it with a diverse library of aryl and heteroaryl halides to rapidly generate molecules of medicinal or material interest. researchgate.netnih.gov
Advanced Multiscale Computational Modeling
Computational chemistry offers powerful tools to predict and understand the behavior of molecules like lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate, from its electronic structure to its bulk properties. researchgate.net
Research Focus:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and reactivity of the compound. nih.gov These studies can provide insights into the nature of the C-Li and S-O bonds, predict reaction mechanisms, and rationalize the regioselectivity of synthetic transformations. researchgate.netnih.gov
Molecular Dynamics Simulations: To understand the behavior of the compound in solution, molecular dynamics (MD) simulations can be employed. This would help elucidate the aggregation state of the organolithium species in different solvents, a factor known to heavily influence reactivity. acs.orgwikipedia.org
Solid-State Modeling: Computational methods can be used to predict possible crystal structures (polymorph prediction) and to calculate lattice energies, helping to rationalize the relative stability of different experimentally observed polymorphs. This synergy between computational prediction and experimental validation is a powerful tool in materials science. acs.org
Interdisciplinary Research Opportunities for Lithium(1+)ion 5-cyclopropylpyridine-2-sulfinate
The unique combination of a lithium salt, a sulfinate group, and a functionalized heterocycle suggests several exciting opportunities for interdisciplinary research.
Research Focus:
Materials Science and Energy Storage: Lithium salts are the cornerstone of modern battery technology. Future research could investigate the potential of lithium 5-cyclopropylpyridine-2-sulfinate as a component of an electrolyte, either as a salt or as an additive. Pyridine-based additives, such as pyridine-boron trifluoride, have been explored to stabilize electrolytes in high-voltage lithium-ion batteries. researchgate.net The sulfinate moiety could also play a role in forming a stable solid-electrolyte interphase (SEI). Recently, artificial intelligence and supercomputing have been used to screen millions of materials to discover novel solid-state electrolytes that could reduce lithium dependence, highlighting the intense interest in new materials for energy storage. dig.watch
Medicinal Chemistry and Drug Discovery: As previously mentioned, pyridine-containing molecules are prevalent in pharmaceuticals. researchgate.net The 5-cyclopropylpyridine-2-sulfinate scaffold could be used as a versatile building block in drug discovery programs. semanticscholar.orgchemscene.com Its utility as a cross-coupling partner allows for its incorporation into a wide array of complex molecular architectures for biological testing. nih.gov
Catalysis: The compound itself could be explored as a catalyst or a ligand in organic reactions. The Lewis basic pyridine nitrogen and the anionic sulfinate group could coordinate to metal centers, potentially influencing the catalytic activity and selectivity of various transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for lithium(1+)ion5-cyclopropylpyridine-2-sulfinate?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition of dichlorocarbene to allyl derivatives, followed by sulfinate salt preparation. Microwave-assisted methods (e.g., as in cobaltoceniumylamido complexes ) may enhance reaction efficiency. Characterization via / NMR and X-ray crystallography is critical to confirm regioselectivity and purity. Molecular formula validation (e.g., CHLiNOS analogs ) ensures structural fidelity.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and pyridine ring protons (δ ~7–9 ppm). NMR (if fluorinated analogs are present) and NMR can probe ionic interactions.
- XRD : Single-crystal X-ray diffraction resolves sulfinate coordination geometry and lithium ion coordination .
- IR Spectroscopy : Confirms sulfinate (S-O) stretching vibrations (~1000–1200 cm) and cyclopropyl C-H bending (~700–800 cm).
Q. How does the cyclopropyl group affect the compound’s stability under thermal or oxidative conditions?
- Methodological Answer : Cyclopropyl’s strain energy (~27 kcal/mol) may increase reactivity. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres quantifies decomposition thresholds. Compare with analogs like 4-methylpyridine-2-sulfinate (stability data in ). Solvent polarity (e.g., DMSO vs. THF) influences stability; use UV-Vis spectroscopy to track degradation kinetics.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM models) and lithium coordination modes (monodentate vs. bidentate) are modeled using Gaussian or ORCA. Compare with experimental kinetic data (e.g., Suzuki-Miyaura coupling yields) to validate predictions.
Q. What strategies resolve contradictions in solubility data across polar aprotic solvents?
- Methodological Answer :
- Controlled Experiments : Measure solubility in DMSO, DMF, and DMAc at fixed temperatures (25°C, 40°C) using gravimetric or UV-Vis methods.
- Statistical Analysis : Apply ANOVA to identify outliers; use Hansen solubility parameters to correlate solvent-compatibility .
- Ionic Strength Effects : Vary Li counterion concentration (e.g., LiClO) to assess ion-pairing impacts on solubility .
Q. What challenges arise in kinetic studies of reaction mechanisms involving this sulfinate salt?
- Methodological Answer :
- Rate Law Determination : Use stopped-flow spectroscopy for fast reactions (<1 s). Monitor sulfinate decomposition via NMR time-course experiments.
- Intermediate Trapping : Quench reactions with electrophiles (e.g., MeI) to isolate intermediates.
- Isotopic Labeling : -labeled sulfinate tracks sulfur migration pathways, validated by mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
